Methyl 4-[(3,5-dimethylpiperidin-1-yl)methyl]benzoate
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Overview
Description
Methyl 4-[(3,5-dimethylpiperidin-1-yl)methyl]benzoate is an organic compound with the molecular formula C16H23NO2. It is a derivative of benzoic acid and piperidine, characterized by the presence of a methyl ester group and a dimethylpiperidinylmethyl substituent on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3,5-dimethylpiperidin-1-yl)methyl]benzoate typically involves the reaction of 4-(bromomethyl)benzoic acid with 3,5-dimethylpiperidine in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3,5-dimethylpiperidin-1-yl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 4-[(3,5-dimethylpiperidin-1-yl)methyl]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 4-[(3,5-dimethylpiperidin-1-yl)methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester.
4-[(3,5-dimethylpiperidin-1-yl)methyl]benzoic acid: Similar structure but with a carboxylic acid group instead of a methyl ester
Uniqueness
Methyl 4-[(3,5-dimethylpiperidin-1-yl)methyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
methyl 4-[(3,5-dimethylpiperidin-1-yl)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-12-8-13(2)10-17(9-12)11-14-4-6-15(7-5-14)16(18)19-3/h4-7,12-13H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVRRFNTLUICMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=CC=C(C=C2)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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